molecular formula C19H22FNO B309873 N-(2,6-diisopropylphenyl)-3-fluorobenzamide

N-(2,6-diisopropylphenyl)-3-fluorobenzamide

Cat. No. B309873
M. Wt: 299.4 g/mol
InChI Key: GRSYVPFXBMXFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-3-fluorobenzamide, also known as DIPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DIPA is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that plays a crucial role in nociception and thermoregulation.

Mechanism of Action

N-(2,6-diisopropylphenyl)-3-fluorobenzamide acts as a selective antagonist of TRPV1 by binding to the channel and preventing its activation by agonists such as capsaicin. N-(2,6-diisopropylphenyl)-3-fluorobenzamide binds to a site on TRPV1 that is distinct from the capsaicin-binding site, suggesting that N-(2,6-diisopropylphenyl)-3-fluorobenzamide and capsaicin may have different mechanisms of action.
Biochemical and Physiological Effects
N-(2,6-diisopropylphenyl)-3-fluorobenzamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-diisopropylphenyl)-3-fluorobenzamide can inhibit the activation of TRPV1 by various stimuli, including capsaicin, protons, and heat. In vivo studies have shown that N-(2,6-diisopropylphenyl)-3-fluorobenzamide can alleviate pain in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(2,6-diisopropylphenyl)-3-fluorobenzamide has several advantages for lab experiments. It is a selective antagonist of TRPV1, which allows for the study of TRPV1 channel function without interference from other channels. N-(2,6-diisopropylphenyl)-3-fluorobenzamide is also relatively easy to synthesize and has a high purity, making it a useful tool for large-scale experiments. However, N-(2,6-diisopropylphenyl)-3-fluorobenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2,6-diisopropylphenyl)-3-fluorobenzamide. One potential direction is the development of more potent and selective TRPV1 antagonists. Another direction is the study of the physiological and pathological roles of TRPV1 in various tissues and organs. Additionally, the development of new techniques for the delivery of N-(2,6-diisopropylphenyl)-3-fluorobenzamide to specific tissues and organs could provide new opportunities for the study of TRPV1 channel function.

Synthesis Methods

The synthesis of N-(2,6-diisopropylphenyl)-3-fluorobenzamide involves the reaction of 2,6-diisopropylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,6-diisopropylphenyl)-3-fluorobenzamide as a white solid with a high purity of >99%. The synthesis method of N-(2,6-diisopropylphenyl)-3-fluorobenzamide is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-3-fluorobenzamide has shown promising results in various scientific research applications. One of the most significant applications of N-(2,6-diisopropylphenyl)-3-fluorobenzamide is in the study of TRPV1 channel function. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. N-(2,6-diisopropylphenyl)-3-fluorobenzamide acts as a selective antagonist of TRPV1, inhibiting its function and providing a useful tool for the study of TRPV1 channel physiology.

properties

Product Name

N-(2,6-diisopropylphenyl)-3-fluorobenzamide

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C19H22FNO/c1-12(2)16-9-6-10-17(13(3)4)18(16)21-19(22)14-7-5-8-15(20)11-14/h5-13H,1-4H3,(H,21,22)

InChI Key

GRSYVPFXBMXFFT-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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